(2-Amino-5-bromophenyl)cyclopentylamine
Overview
Description
(2-Amino-5-bromophenyl)cyclopentylamine is an organic compound with a unique structure that combines an amino group, a bromine atom, and a cyclopentylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromophenyl)cyclopentylamine typically involves the following steps:
Bromination: The starting material, phenylamine, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopentylation: The brominated intermediate is then subjected to a cyclopentylation reaction. This can be done using cyclopentylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Amination: Finally, the compound is aminated to introduce the amino group at the 2-position. This step often involves the use of ammonia or an amine source under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromophenyl)cyclopentylamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions include various substituted phenylamines, nitro compounds, and cyclopentyl derivatives.
Scientific Research Applications
(2-Amino-5-bromophenyl)cyclopentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)cyclopentylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)cyclopentylamine
- (2-Amino-5-fluorophenyl)cyclopentylamine
- (2-Amino-5-iodophenyl)cyclopentylamine
Uniqueness
(2-Amino-5-bromophenyl)cyclopentylamine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, leading to different reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-bromo-2-N-cyclopentylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCGAYVDFFTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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